![molecular formula C16H19FN4O B6437826 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4,6-dimethylpyrimidine CAS No. 2549014-06-2](/img/structure/B6437826.png)

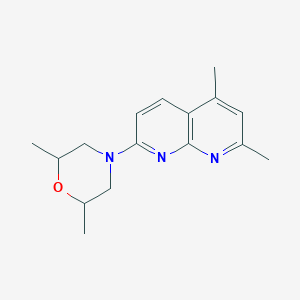

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrimidine derivative, which is a class of compounds with a wide range of pharmacological activities . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a fluoropyridinyl group attached via an ether linkage and a dimethylpyrimidine moiety.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The fluoropyridinyl group could be introduced via nucleophilic aromatic substitution, and the dimethylpyrimidine moiety could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the fluoropyridinyl group, and the dimethylpyrimidine moiety . The spatial configuration of the carbon atoms connected to the pyrrolidine ring could play an important role in the compound’s properties .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. For example, the pyrrolidine ring could undergo reactions such as ring-opening or functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluoropyridinyl group could influence the compound’s reactivity and polarity .Mechanism of Action

Target of Action

It’s worth noting that fluoropyrimidinones, a class to which this compound belongs, have been investigated for their potential as antitumor agents. They might involve targeting specific enzymes or DNA replication processes in cancer cells.

Mode of Action

The exact mode of action of this compound remains unknown due to the lack of specific research. The fluorine substitution in the fluoropyrimidine ring can alter the molecule’s interaction with biological targets.

Pharmacokinetics

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . These properties could potentially influence the compound’s bioavailability.

Result of Action

Given its potential role as an antitumor agent, it might induce cytotoxic effects in cancer cells by interfering with specific enzymes or DNA replication processes.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O/c1-11-7-12(2)20-16(19-11)21-6-5-13(9-21)10-22-15-4-3-14(17)8-18-15/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYBMRGMZBGSFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(C2)COC3=NC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4,6-dimethylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6437743.png)

![2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437744.png)

![2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole](/img/structure/B6437745.png)

![5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6437749.png)

![3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437753.png)

![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6437761.png)

![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6437764.png)

![4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6437774.png)

![5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B6437791.png)

![4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6437794.png)

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B6437830.png)

![4-(4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6437833.png)

![4-(2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6437840.png)